N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a sulfonylphenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Sulfonylphenyl Group: The sulfonylphenyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group.
Final Coupling Reaction: The final coupling reaction involves the attachment of the carboxamide group to the chromene core, typically through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced morpholinyl derivatives.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: Lacks the 7-methyl group, which may affect its biological activity and chemical properties.
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and solubility.
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-thioamide: Contains a thioamide group, which may alter its chemical stability and biological activity.
Uniqueness
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and sulfonylphenyl group contribute to its stability and reactivity, while the morpholinyl group enhances its solubility and potential biological activity.
Properties
Molecular Formula |
C23H24N2O6S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O6S/c1-14-4-9-19-20(26)11-22(31-21(19)10-14)23(27)24-17-5-7-18(8-6-17)32(28,29)25-12-15(2)30-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
FSXOXZIGYNDXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.